molecular formula C6H5ClN2O B14805163 4-chloro-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-chloro-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B14805163
M. Wt: 156.57 g/mol
InChI Key: ZPFIMWBYRZSZRG-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It features a pyrrole ring substituted with a chlorine atom, a methyl group, a nitrile group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with methylamine in the presence of a base, followed by cyclization to form the desired pyrrole derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitrile and ketone allows for interactions with various biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-oxo-1,2-dihydro-1H-pyrrole-3-carbonitrile: Lacks the methyl group.

    1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the chlorine atom.

    4-chloro-1-methyl-2-oxo-1,2-dihydro-1H-pyrrole-3-carbonitrile: Different oxidation state.

Uniqueness

4-chloro-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorine atom and the nitrile group makes it a versatile intermediate in organic synthesis and a candidate for various applications in medicinal chemistry.

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

3-chloro-1-methyl-5-oxo-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C6H5ClN2O/c1-9-3-5(7)4(2-8)6(9)10/h3H2,1H3

InChI Key

ZPFIMWBYRZSZRG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=C(C1=O)C#N)Cl

Origin of Product

United States

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